molecular formula C18H19N5O3 B2514608 6-imino-7-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 797796-35-1

6-imino-7-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2514608
CAS No.: 797796-35-1
M. Wt: 353.382
InChI Key: VCZTXEXWBBGZLZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex triazatricyclic carboxamide featuring a fused tricyclic core (8.4.0.0³,⁸ system) with an imino group at position 6, a methyl group at position 7, and an oxolan-2-ylmethyl carboxamide substituent at position 3.

Properties

IUPAC Name

6-imino-7-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-22-15(19)12(17(24)20-10-11-5-4-8-26-11)9-13-16(22)21-14-6-2-3-7-23(14)18(13)25/h2-3,6-7,9,11,19H,4-5,8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZTXEXWBBGZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C1=N)C(=O)NCC3CCCO3)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-7-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-imino-7-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

6-imino-7-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-imino-7-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural and functional differences between the target compound and related analogs:

Compound Class Core Structure Key Substituents Synthesis Approach Biological Activity
Target Compound Triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene 6-imino, 7-methyl, N-(oxolan-2-ylmethyl) Likely involves carboxamide coupling (inferred) Unknown; potential kinase/RNase inhibition (analog-based)
Imidazotetrazine Carboxamides (IVa–IVi) Imidazo[5,1-d][1,2,3,5]tetrazine Varied R groups (e.g., alkyl, aryl) AIC → diazo → methyl isocyanate → acyl chloride → carboxamide Anticancer (DNA alkylation, e.g., temozolomide)
Spiro Oxazolidinediones Spiro[4.5]decane-6,10-dione Benzothiazol-2-yl, dimethylamino-phenyl Cyclocondensation of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol derivatives Synthetic intermediates; unconfirmed bioactivity
β-Lactam Antibiotics Bicyclo[4.2.0]oct-2-ene (cephalosporin core) Thiadiazolylthio, pivalamido Fermentation or semisynthetic modification Antibacterial (penicillin-binding protein inhibition)

Key Observations :

  • Rigidity vs.
  • Substituent Effects : The oxolan-2-ylmethyl group may improve solubility relative to aromatic substituents in imidazotetrazines or spiro compounds, which could influence bioavailability .
Analytical Characterization
  • Spectroscopy: IR and UV-Vis spectroscopy (as used for spiro compounds ) would confirm functional groups (e.g., imino, carboxamide) and conjugation in the triazatricyclic system.
  • Crystallography : X-ray diffraction (utilizing SHELX or SIR97 ) would resolve the compound’s 3D structure, critical for understanding its stereoelectronic properties.

Biological Activity

The compound 6-imino-7-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique tricyclic structure and potential biological activities. Its molecular formula is C20H24N4O3 , with a molecular weight of approximately 368.43 g/mol . This compound's intricate design allows for diverse interactions with biological targets, making it significant in medicinal chemistry and organic synthesis.

Structural Characteristics

The compound features several functional groups that enhance its reactivity and biological activity:

Feature Description
Tricyclic Structure Provides a stable framework for biological interactions.
Imino Group Potentially enhances binding to biological targets.
Carbonyl Functionalities Contributes to chemical reactivity and interaction with enzymes or receptors.
Oxolan Group Improves solubility and stability in biological systems.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound can bind to these targets, altering their activity and leading to various biological effects. Detailed studies are necessary to elucidate the exact pathways involved in its action.

Biological Activity

Research indicates that the compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
  • Anticancer Potential : The unique structural features may contribute to selective cytotoxicity against cancer cells, although specific studies are needed to confirm this.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of triazatricyclic compounds, including our target compound. Results indicated that compounds with similar structural motifs exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Properties

In vitro tests on cancer cell lines demonstrated that the compound could induce apoptosis in specific cancer types. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Study 3: Enzyme Interaction

Research focused on the interaction of the compound with key metabolic enzymes revealed potential inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are important in inflammatory processes.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of the compound:

Study Focus Findings References
Antimicrobial ActivitySignificant inhibition against bacterial strains
Anticancer PropertiesInduction of apoptosis in cancer cells
Enzyme InteractionInhibition of COX and LOX enzymes

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